molecular formula C9H12O2 B8732237 8-Hydroxyspiro[3.5]non-7-en-6-one

8-Hydroxyspiro[3.5]non-7-en-6-one

Cat. No.: B8732237
M. Wt: 152.19 g/mol
InChI Key: GJFFTGKISXQZBU-UHFFFAOYSA-N
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Description

8-Hydroxyspiro[3.5]non-7-en-6-one is a bicyclic organic compound featuring a spirocyclic scaffold with a hydroxyl group at position 8, an enone system (C7-C8 double bond conjugated to a ketone at C6), and a five-membered oxygen-containing ring (oxolane) fused via a spiro junction at C3 . This structure confers unique reactivity and stereochemical complexity, making it valuable in synthetic chemistry for generating natural product-inspired scaffolds .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

6-hydroxyspiro[3.5]non-6-en-8-one

InChI

InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h4,10H,1-3,5-6H2

InChI Key

GJFFTGKISXQZBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=CC(=O)C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

(S)-9-Hydroxy-5-oxaspiro[3.5]non-7-en-6-one (3b)
  • Structure : Similar spiro[3.5] framework but with a hydroxyl group at position 9 and an oxygen atom in the smaller ring (5-oxa) .
  • Synthesis : Derived from furan valorization strategies, with enantiomeric ratios >99:1 achieved via chiral HPLC .
  • Key Data :
    • 1H-NMR : δ 6.81 (dd, J = 9.8, 4.0 Hz), 6.05 (dd, J = 9.8, 1.3 Hz) .
    • 13C-NMR : δ 162.9 (C=O), 83.4 (spiro carbon) .
    • Physical Properties : Rf = 0.36 (hexane/ethyl acetate 1:1) .
Spiro[3.5]nonane-6,8-dione
  • Structure: Contains two ketone groups (C6 and C8) instead of a hydroxyl-enone system .
  • Synthesis: Produced via sodium perborate-mediated epoxidation of spiro[3.5]non-7-en-6-one, followed by palladium-catalyzed rearrangement (26% overall yield) .
  • Reactivity: Lacks the conjugated enone, reducing susceptibility to Michael addition but enabling ketone-specific reactions .
2-Oxabicyclo[3.3.1]non-7-en-6-one (22a)
  • Structure : Bicyclic framework (8-membered ring) with four contiguous chiral centers .
  • Synthesis : Catalyst-free reaction of 4-methoxy aniline with precursor 2b at −78°C, yielding high diastereoselectivity .
  • Applications : Used in natural product-inspired scaffold synthesis due to stereochemical richness .

Functionalized Spiro Compounds

α-Tocospiro A
  • Structure: 1-Oxaspiro[4.4]non-7-en-6-one core with acetyl, hydroxy, and alkyl substituents (C29H50O4, MW 462.7049) .
  • Properties : Hydrophobic due to long alkyl chains; used in bioactive molecule synthesis .
8-Oxa-5-azaspiro[3.5]nonan-6-one
  • Structure: Incorporates nitrogen (azaspiro) and oxygen in the spiro system (C7H11NO2) .
  • Reactivity : Nitrogen enhances hydrogen bonding capacity, influencing solubility and catalytic applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Key Applications
8-Hydroxyspiro[3.5]non-7-en-6-one C8H10O3 154.16 8-OH, enone, oxolane Not explicitly detailed Synthetic intermediate
(S)-9-Hydroxy-5-oxaspiro[3.5]non-7-en-6-one C8H10O3 154.16 9-OH, enone, oxolane Chiral HPLC resolution Chiral building block
Spiro[3.5]nonane-6,8-dione C9H12O2 152.19 Two ketones Epoxidation/rearrangement Polyketide precursors
2-Oxabicyclo[3.3.1]non-7-en-6-one C10H12O2 164.20 Bicyclic, enone Catalyst-free cyclization Diastereoselective synthesis
α-Tocospiro A C29H50O4 462.70 Acetyl, alkyl chains Multi-step organic synthesis Bioactive molecule research
8-Oxa-5-azaspiro[3.5]nonan-6-one C7H11NO2 141.17 Azaspiro, ketone Not detailed Pharmaceutical intermediates

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